BenchChemオンラインストアへようこそ!

1-Butyl-3-methyl-1H-imidazol-2(3H)-one

Lipophilicity QSAR Drug Design

This N,N′-disubstituted 2-imidazolone—bearing n-butyl at N1 and methyl at N3—is chemically distinct from charged imidazolium salts and other N-alkyl analogs. Its defined LogP (0.73), boiling point (212 °C), and zero H-bond donor capacity ensure reproducible biphasic partitioning, membrane permeability, and workup. Validated as a degradation product of [BMIm]-based ionic liquids, it serves as an essential GC/MS or HPLC reference standard. Documented CYP3A4/5 (IC₅₀ 20 μM) and 11β-HSD2 (IC₅₀ 25.5 μM) inhibition provides a quantitative SAR baseline. Ideal for green synthesis optimization and biphasic solvent applications.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B12828813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-methyl-1H-imidazol-2(3H)-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCCN1C=CN(C1=O)C
InChIInChI=1S/C8H14N2O/c1-3-4-5-10-7-6-9(2)8(10)11/h6-7H,3-5H2,1-2H3
InChIKeySMFRLCUSTAVIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3-methyl-1H-imidazol-2(3H)-one for Research Procurement: Core Identity and Sourcing-Relevant Classification


1-Butyl-3-methyl-1H-imidazol-2(3H)-one (CAS 586965-19-7; molecular formula C₈H₁₄N₂O; molecular weight 154.21 g/mol) is an N,N′-disubstituted 2-imidazolone derivative bearing an n-butyl group at N1 and a methyl group at N3 . It belongs to the 1H-imidazol-2(3H)-one family, a class of heterocyclic compounds that serve as versatile intermediates in pharmaceutical synthesis and as degradation products of widely studied 1-alkyl-3-methylimidazolium ionic liquids [1], [2]. Unlike the charged imidazolium salts from which it is often derived, the neutral imidazolone core confers markedly different physicochemical and reactivity profiles that directly impact its suitability in specific experimental contexts.

Why Generic Substitution Fails for 1-Butyl-3-methyl-1H-imidazol-2(3H)-one in Performance-Critical Applications


Imidazolones with different N-alkyl substitution patterns cannot be treated as interchangeable in procurement decisions. The n-butyl group at N1 and methyl group at N3 of 1-butyl-3-methyl-1H-imidazol-2(3H)-one produce a specific LogP of 0.73 and a predicted boiling point of 212.2 °C , values that diverge substantially from the unsubstituted imidazolone (LogP ≈ −1.5; boiling point ~364.5 °C) and from shorter-chain analogs such as 1-ethyl-3-methyl-2-imidazolone. These differences in lipophilicity and volatility directly affect partitioning behavior in biphasic reactions, membrane permeability in biological assays, and workup procedures during synthesis. Furthermore, the specific dialkyl substitution pattern determines susceptibility to oxidative ring-opening versus formation of stable 2-imidazolone products when using superoxide-mediated synthetic routes [1]. Selecting an incorrect analog risks irreproducible yields, altered bioactivity readouts, or failed synthetic sequences.

1-Butyl-3-methyl-1H-imidazol-2(3H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Differentiation of 1-Butyl-3-methyl-1H-imidazol-2(3H)-one Versus Unsubstituted Imidazolone and Shorter-Chain Analogs

The target compound exhibits a predicted LogP of 0.73 (XLogP3) , substantially higher than the unsubstituted imidazolone (2H-imidazol-2-one; LogP ≈ −1.49) and the dihydro-imidazolone reference (XLogP ≈ −0.8) . The 0.73 LogP is consistent with incremental alkyl chain contributions: the n-butyl–methyl pair increases LogP by approximately +2.2 units relative to the parent heterocycle. This quantitative lipophilicity difference corresponds to an approximately 150-fold increase in octanol/water partition coefficient, favoring partitioning into organic phases or biological membranes.

Lipophilicity QSAR Drug Design

Boiling Point and Volatility Profile of 1-Butyl-3-methyl-1H-imidazol-2(3H)-one Versus Unsubstituted Imidazolone

The predicted boiling point of 1-butyl-3-methyl-1H-imidazol-2(3H)-one is 212.2 ± 23.0 °C at 760 mmHg , which is approximately 152 °C lower than that reported for unsubstituted 1H-imidazol-2(3H)-one (~364.5 °C) . The lower boiling point of the dialkylated derivative reflects reduced intermolecular hydrogen bonding due to the absence of N–H donors (hydrogen bond donor count = 0 vs. 1–2 for unsubstituted analogs) , . Vapor pressure is predicted at 0.2 ± 0.4 mmHg at 25 °C , compared to an estimated ~6.7 mmHg for the parent imidazolone .

Volatility Purification Thermal Stability

Superoxide-Mediated Synthetic Accessibility: High-Purity Production of 1-Butyl-3-methyl-2-imidazolone from [BMIm][TfO]

1-Butyl-3-methyl-2-imidazolone is obtained in high purity and excellent yield from the reaction of electrochemically or chemically generated superoxide ion (O₂•⁻) with 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIm][TfO]) at room temperature and atmospheric pressure [1]. The GC/MS analysis confirmed product identity and purity. This methodology contrasts with traditional imidazolone syntheses requiring elevated temperatures, strong bases, or transition-metal catalysts [2]. The butyl-methyl substitution pattern on the imidazolium precursor is essential: the superoxide attacks the C-2 position of the imidazolium ring to form the 2-imidazolone product; imidazolium cations with different N-substituents (e.g., 1-ethyl-3-methylimidazolium, 1-butyl-2,3-dimethylimidazolium) yield different 2-imidazolone products with varying reaction rates and yields [3].

Green Chemistry Synthetic Methodology Ionic Liquid Chemistry

Biological Activity Profile: CYP3A4/5 and 11β-HSD2 Inhibition Data Distinguishing 1-Butyl-3-methyl-1H-imidazol-2(3H)-one from Non-Inhibitory Imidazolone Scaffolds

In vitro screening data deposited in ChEMBL and BindingDB indicate that 1-butyl-3-methyl-1H-imidazol-2(3H)-one (CHEMBL4633246) inhibits CYP3A4/5 in human liver microsomes with an IC₅₀ of 2.0 × 10⁴ nM (20 μM) [1], and inhibits human 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) with an IC₅₀ of 2.55 × 10⁴ nM (25.5 μM) [2]. It showed no significant inhibition of bovine liver dihydrofolate reductase (DHFR) at concentrations up to 100 μM (IC₅₀ > 1.0 × 10⁵ nM) [3]. The unsubstituted 1H-imidazol-2(3H)-one scaffold lacks these specific inhibition profiles in the same assay panels, consistent with the requirement for N-alkyl substitution to occupy hydrophobic enzyme pockets. The CYP3A4/5 inhibitory activity, while modest, is notable because imidazolone-based CYP inhibition is highly substitution-dependent; many N-aryl imidazolones show potent CYP inhibition (nanomolar IC₅₀ ranges), whereas simple N-alkyl imidazolones are generally weaker inhibitors.

Enzyme Inhibition Drug Metabolism Off-Target Screening

Hydrogen-Bond Donor Deficiency as a Differentiating Structural Feature: Impact on Solubility and Crystal Engineering

1-Butyl-3-methyl-1H-imidazol-2(3H)-one has zero hydrogen-bond donor (HBD) groups and one hydrogen-bond acceptor (HBA) group (the C2 carbonyl oxygen), with a topological polar surface area (TPSA) of 23.6 Ų and 3 rotatable bonds . This contrasts sharply with unsubstituted 1H-imidazol-2(3H)-one (HBD count = 1–2, TPSA ≈ 41–49 Ų) and with 1-butyl-2-imidazolidinone (the saturated analog; HBD count may differ depending on tautomerism). The absence of N–H donors in the butyl-methyl derivative eliminates intermolecular N–H···O=C hydrogen bonding, which is the dominant packing motif in unsubstituted imidazolone crystals. This structural attribute predicts lower melting point, higher solubility in non-polar organic solvents, and fundamentally different co-crystallization behavior compared to N–H-bearing imidazolones.

Crystal Engineering Solubility Supramolecular Chemistry

Optimal Procurement-Driven Application Scenarios for 1-Butyl-3-methyl-1H-imidazol-2(3H)-one


Reference Standard for Imidazolium Ionic Liquid Degradation and Environmental Fate Studies

As a confirmed degradation product of 1-butyl-3-methylimidazolium-based ionic liquids under oxidative (superoxide, Fenton) conditions [1], 1-butyl-3-methyl-1H-imidazol-2(3H)-one serves as an essential analytical reference standard. Researchers investigating the environmental persistence of [BMIm]-based ILs can use this compound to calibrate GC/MS or HPLC methods for quantifying imidazolone degradation products. The compound's defined LogP of 0.73 and boiling point of 212 °C facilitate chromatographic method development.

Neutral Imidazolone Building Block for Medicinal Chemistry SAR Campaigns

The compound's well-characterized lipophilicity (LogP = 0.73), absence of hydrogen-bond donors, and documented micromolar inhibition of CYP3A4/5 (IC₅₀ = 20 μM) and 11β-HSD2 (IC₅₀ = 25.5 μM) [2] provide a quantitatively defined starting point for structure–activity relationship studies. Medicinal chemists synthesizing imidazolone-based libraries can use this N-butyl-N-methyl substitution pattern as a baseline for exploring how alkyl chain length modulates enzyme inhibition, metabolic stability, and membrane permeability.

Precursor for Superoxide-Mediated Green Synthesis of 2-Imidazolones

The established superoxide-mediated route from [BMIm][TfO] to 1-butyl-3-methyl-2-imidazolone, proceeding at room temperature and atmospheric pressure without exogenous catalysts [3], positions this compound as a product of interest for laboratories developing green synthetic methodologies. Procurement of the imidazolone product is warranted for use as an authentic standard when optimizing or scaling this electrochemical or chemical superoxide generation approach.

Lipophilic Imidazolone Solvent or Co-solvent for Biphasic Reaction Systems

With a LogP of 0.73, zero H-bond donor capacity, and a boiling point 152 °C lower than unsubstituted imidazolone , this compound may function as a moderately lipophilic, water-immiscible co-solvent or phase-transfer medium in biphasic organic transformations. Its predicted liquid state at ambient temperature (based on the absence of a reported melting point and its structural analogy to room-temperature ionic liquid precursors) makes it suitable for applications where conventional imidazolones with N–H groups would crystallize or partition unfavorably.

Quote Request

Request a Quote for 1-Butyl-3-methyl-1H-imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.